molecular formula C10H10N2O2S B117217 2-Methylquinoline-8-sulfonamide CAS No. 157686-27-6

2-Methylquinoline-8-sulfonamide

Cat. No. B117217
CAS RN: 157686-27-6
M. Wt: 222.27 g/mol
InChI Key: CZIOJUTYHCLXEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylquinoline-8-sulfonamide is an organic compound that is used in scientific research for its unique properties. It has a sulfonamide group attached to a quinoline ring, which makes it a useful building block for drug development. In

Mechanism of Action

The mechanism of action of 2-Methylquinoline-8-sulfonamide is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in disease processes. It may also interact with DNA and RNA, leading to changes in gene expression.
Biochemical and Physiological Effects:
2-Methylquinoline-8-sulfonamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the activity of bacterial and viral enzymes. It can also bind to metal ions, leading to changes in their chemical properties.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Methylquinoline-8-sulfonamide in lab experiments is its high yield and purity. It is also relatively easy to synthesize and can be used in a variety of reactions. However, one limitation is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are many future directions for the use of 2-Methylquinoline-8-sulfonamide in scientific research. One area of interest is its use as a fluorescent probe for the detection of metal ions. It may also be used as a ligand for metal complexes, leading to the development of new materials with unique properties. Additionally, its potential as a drug candidate for the treatment of cancer, inflammation, and infectious diseases is an area of active research.

Synthesis Methods

The synthesis of 2-Methylquinoline-8-sulfonamide involves the reaction of 2-Methylquinoline with chlorosulfonic acid to form the corresponding sulfonic acid. The sulfonic acid is then reacted with ammonia to form the sulfonamide. The yield of this reaction is typically high, and the product can be purified by recrystallization or column chromatography.

Scientific Research Applications

2-Methylquinoline-8-sulfonamide is used in scientific research as a building block for drug development. It has been shown to have activity against a variety of diseases, including cancer, inflammation, and infectious diseases. It can also be used as a fluorescent probe for the detection of metal ions and as a ligand for metal complexes.

properties

CAS RN

157686-27-6

Product Name

2-Methylquinoline-8-sulfonamide

Molecular Formula

C10H10N2O2S

Molecular Weight

222.27 g/mol

IUPAC Name

2-methylquinoline-8-sulfonamide

InChI

InChI=1S/C10H10N2O2S/c1-7-5-6-8-3-2-4-9(10(8)12-7)15(11,13)14/h2-6H,1H3,(H2,11,13,14)

InChI Key

CZIOJUTYHCLXEG-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C=CC=C2S(=O)(=O)N)C=C1

Canonical SMILES

CC1=NC2=C(C=CC=C2S(=O)(=O)N)C=C1

synonyms

8-Quinolinesulfonamide, 2-methyl-

Origin of Product

United States

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